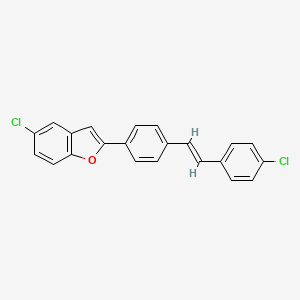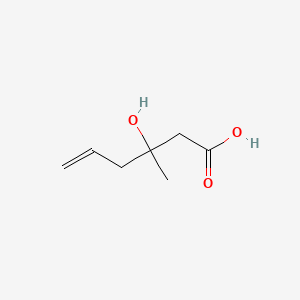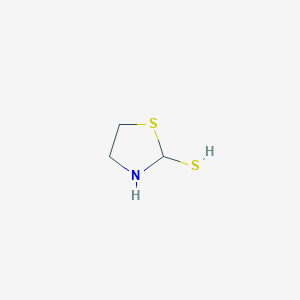
1,3-Thiazolidine-2-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Thiazolidine-2-thiol is a heterocyclic compound containing sulfur and nitrogen atoms in its five-membered ring structure. This compound is known for its significant role in various chemical and biological processes due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3-Thiazolidine-2-thiol can be synthesized through the reaction of 1,2-aminothiols with aldehydes. This reaction is efficient and can be carried out under physiological conditions without the need for a catalyst . The reaction involves the formation of a thiazolidine ring by the condensation of the amino and thiol groups with the aldehyde.
Industrial Production Methods
Industrial production of this compound typically involves the use of multicomponent reactions, click reactions, and green chemistry approaches to improve selectivity, purity, product yield, and pharmacokinetic activity . These methods are designed to be efficient and environmentally friendly, often employing nano-catalysis and other advanced techniques.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Thiazolidine-2-thiol undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The compound can be reduced to form the corresponding thiazolidine.
Substitution: The thiol group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and alkyl halides for substitution reactions .
Major Products Formed
The major products formed from these reactions include disulfides, reduced thiazolidines, and substituted thiazolidine derivatives .
Aplicaciones Científicas De Investigación
1,3-Thiazolidine-2-thiol has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of 1,3-Thiazolidine-2-thiol involves its ability to form stable thiazolidine rings through condensation reactions with aldehydes. This bioorthogonal reaction is highly chemoselective and specific, allowing for the efficient coupling of biomolecules under physiological conditions . The compound’s thiol group can also participate in redox reactions, contributing to its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
Thiazolidine-2-thione: Similar in structure but contains a thione group instead of a thiol group.
2-Imino-1,3-dithiolane: Another five-membered heterocycle containing sulfur and nitrogen atoms, known for its bioactivity.
Uniqueness
1,3-Thiazolidine-2-thiol is unique due to its ability to form stable thiazolidine rings under mild conditions without the need for catalysts. This property makes it highly valuable in bioconjugation and other applications where biocompatibility and stability are crucial .
Propiedades
Número CAS |
45375-91-5 |
|---|---|
Fórmula molecular |
C3H7NS2 |
Peso molecular |
121.23 g/mol |
Nombre IUPAC |
1,3-thiazolidine-2-thiol |
InChI |
InChI=1S/C3H7NS2/c5-3-4-1-2-6-3/h3-5H,1-2H2 |
Clave InChI |
CQNZIRSBRGJNTO-UHFFFAOYSA-N |
SMILES canónico |
C1CSC(N1)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


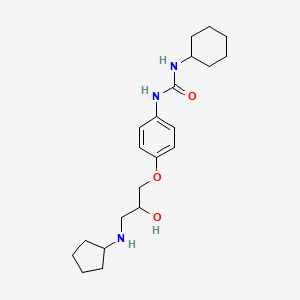
![10-[Bromo(4-methoxyphenyl)methylidene]anthracen-9(10H)-one](/img/structure/B14657884.png)
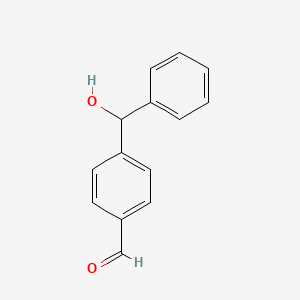
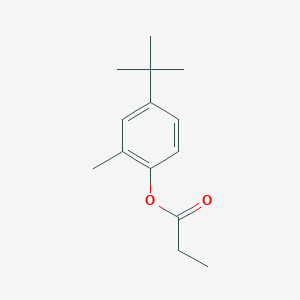
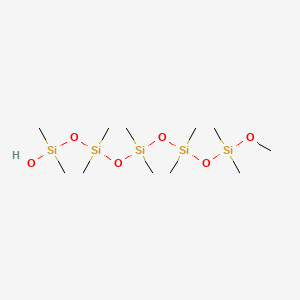
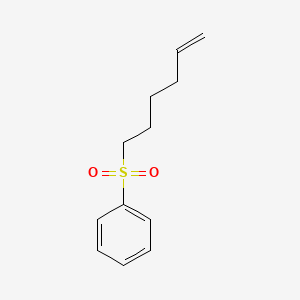
![3-Phenyl[1,2,4]triazino[5,6-c]quinoline](/img/structure/B14657899.png)
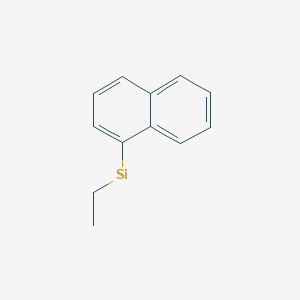
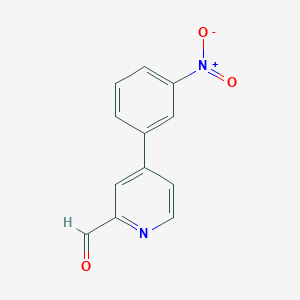
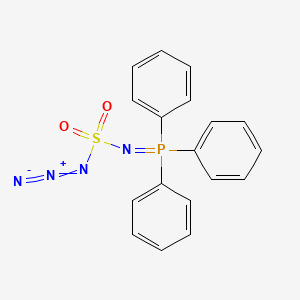

![2-{[Ethyl(4-methylphenyl)amino]methyl}-3-methylnaphthalene-1,4-dione](/img/structure/B14657949.png)
